7-Methoxy-4-nitro-2,1-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 252119: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in research and development, particularly in the areas of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 252119 involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it typically involves the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of NSC 252119 is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to produce high-quality NSC 252119 in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: NSC 252119 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions: The reactions involving NSC 252119 commonly use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but generally include controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of NSC 252119 depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 252119 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes, helping to develop new compounds and materials.
Biology: NSC 252119 is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Industry: NSC 252119 is used in the development of industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mecanismo De Acción
The mechanism of action of NSC 252119 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparación Con Compuestos Similares
NSC 252119 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 10219: Known for its use as a reducing agent in chemical reactions.
NSC 53324: Studied for its potential biological activities and therapeutic properties.
Propiedades
Número CAS |
10202-98-9 |
---|---|
Fórmula molecular |
C8H6N2O4 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
7-methoxy-4-nitro-2,1-benzoxazole |
InChI |
InChI=1S/C8H6N2O4/c1-13-7-3-2-6(10(11)12)5-4-14-9-8(5)7/h2-4H,1H3 |
Clave InChI |
BWARQKWKAALEAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CON=C12)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.